(8S,8AS)-octahydroindolizin-8-ol is a chemical compound classified as a bicyclic nitrogen-containing heterocycle, specifically a derivative of indolizine. Its molecular formula is and it has a molecular weight of approximately 141.21 g/mol. The compound is notable for its structural characteristics and potential applications in various scientific fields, including medicinal chemistry and organic synthesis. The compound's IUPAC name is 1,2,3,5,6,7,8,8a-octahydroindolizin-8-ol, and it is identified by the CAS number 90204-26-5.
The synthesis of (8S,8AS)-octahydroindolizin-8-ol can be achieved through several methods, with dehydrative annulation being one of the most common approaches. This method typically involves the construction of the indolizidine core followed by functionalization at the 8-position.
The molecular structure of (8S,8AS)-octahydroindolizin-8-ol features a bicyclic framework characterized by a nitrogen atom within the ring system.
(8S,8AS)-octahydroindolizin-8-ol can undergo various chemical reactions due to its functional groups.
Research indicates that compounds similar to octahydroindolizin derivatives may exhibit pharmacological activities due to their ability to interact with specific receptors or enzymes in biological pathways. For example, certain derivatives have shown inhibitory effects on nicotinic receptors .
The physical and chemical properties of (8S,8AS)-octahydroindolizin-8-ol are essential for understanding its behavior in various applications.
Property | Value |
---|---|
CAS Number | 90204-26-5 |
Molecular Formula | C8H15NO |
Molecular Weight | 141.21 g/mol |
Purity | 95% |
The compound is characterized by its hydroxyl functional group which contributes to its reactivity in oxidation and substitution reactions.
(8S,8AS)-octahydroindolizin-8-ol has several applications across different scientific fields:
The indolizidine alkaloid scaffold represents a privileged structure in medicinal chemistry, with (8S,8aS)-octahydroindolizin-8-ol emerging as a stereochemically precise derivative of significant pharmacological interest. This bicyclic amine, characterized by fusion of piperidine and pyrrolidine rings, embodies a conformationally restrained framework amenable to targeted molecular design. Unlike simpler heterocycles, its trans-decahydroquinoline-like architecture provides three-dimensional complexity critical for selective bioactivity [1] [9]. Contemporary research focuses on leveraging its unique stereoelectronic properties to develop novel modulators of the NLRP3 inflammasome—a pivotal therapeutic target in chronic inflammatory and neurodegenerative pathologies [2] [6].
Indolizidine alkaloids have evolved from structural curiosities to pharmacologically validated scaffolds over decades of research:
Table 1: Evolution of Indolizidine-Based Pharmacophores
Generation | Representative Compounds | Primary Bioactivity | Limitations |
---|---|---|---|
First (Pre-1990) | Swainsonine, Castanospermine | Glycosidase inhibition | Narrow therapeutic index |
Second (1990–2010) | Ciprofloxacin derivatives | Antibacterial | Off-target CNS effects |
Third (2010–Present) | (8S,8aS)-Octahydroindolizin-8-ol derivatives | NLRP3 inflammasome modulation | Stereochemical sensitivity |
The bioactivity of octahydroindolizinols is exquisitely sensitive to stereochemistry, with the (8S,8aS) isomer displaying distinct advantages:
Table 2: Stereochemical Impact on Physicochemical and Biological Properties
Stereoisomer | Relative NLRP3 IC₅₀ (μM) | log P | Metabolic Half-life (Mouse, h) |
---|---|---|---|
(8S,8aS) | 0.45 | 1.2 ± 0.1 | 3.8 |
(8R,8aR) | 8.3 | 1.3 ± 0.2 | 1.2 |
(8S,8aR) | >50 | 1.0 ± 0.3 | 0.7 |
(8R,8aS) | 12.6 | 1.1 ± 0.2 | 1.9 |
The NLRP3 inflammasome represents a master regulator of inflammation, making (8S,8aS)-octahydroindolizin-8-ol derivatives compelling candidates for rational drug design:
Table 3: NLRP3-Targeting Agents in Clinical Development
Compound Class | Representative | Mechanism | Therapeutic Area | Status |
---|---|---|---|---|
Sulfonylureas | MCC950 | Blocks NLRP3 ATP hydrolysis | Rheumatoid arthritis | Phase I terminated |
(8S,8aS)-Indolizinols | Exemplar 1a | Inhibits ASC speck formation | Neurodegeneration | Preclinical |
Cysteine traps | OLT1177 | Inactivates caspase-1 | Acute gout | Phase III |
Anti-sense oligonucleotides | IONIS-NLRP3Rx | Suppresses NLRP3 expression | Cardiovascular | Phase II |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1